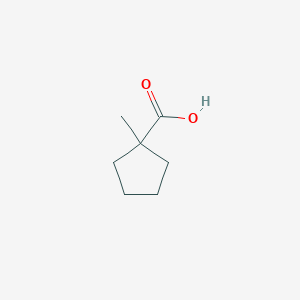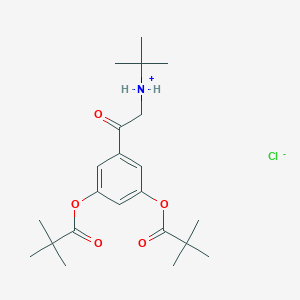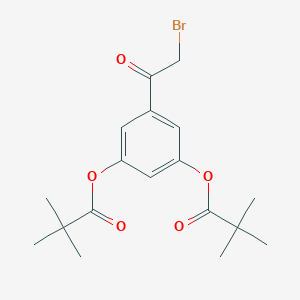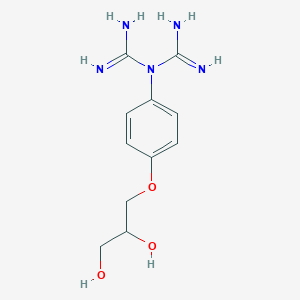
4-(2,3-Dihydroxypropoxy)phenylbiguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydroxypropoxy)phenylbiguanide, also known as PHMB, is a biguanide compound that has been used in various scientific research applications. It is a broad-spectrum antimicrobial agent that has been widely studied for its potential use in medical, industrial, and environmental applications.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydroxypropoxy)phenylbiguanide involves the disruption of the cell membrane of microorganisms, leading to cell death. 4-(2,3-Dihydroxypropoxy)phenylbiguanide can interact with the negatively charged components of the cell membrane, such as phospholipids and lipopolysaccharides, and disrupt the membrane integrity. This can cause leakage of intracellular components, such as proteins and nucleic acids, leading to cell death.
Biochemical and Physiological Effects:
4-(2,3-Dihydroxypropoxy)phenylbiguanide can have biochemical and physiological effects on different organisms, depending on the concentration and exposure time. In humans, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have low toxicity and is generally safe for topical use. However, prolonged exposure to high concentrations of 4-(2,3-Dihydroxypropoxy)phenylbiguanide can cause skin irritation and sensitization. In aquatic organisms, 4-(2,3-Dihydroxypropoxy)phenylbiguanide can have acute and chronic toxicity, which can affect their growth, reproduction, and survival.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3-Dihydroxypropoxy)phenylbiguanide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum antimicrobial activity, which can be useful for studying the effects of microorganisms on different systems. Another advantage is its stability and solubility, which can make it easier to handle and use in lab experiments. However, one limitation is the potential for 4-(2,3-Dihydroxypropoxy)phenylbiguanide to interfere with other compounds or assays, which can affect the accuracy and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for 4-(2,3-Dihydroxypropoxy)phenylbiguanide research, including the development of new synthesis methods to improve its purity and yield, the investigation of its potential use in different medical and environmental applications, and the study of its mechanisms of action and toxicity in different organisms. Additionally, the combination of 4-(2,3-Dihydroxypropoxy)phenylbiguanide with other compounds or technologies may enhance its efficacy and reduce its limitations in various applications.
Synthesemethoden
4-(2,3-Dihydroxypropoxy)phenylbiguanide can be synthesized using different methods, including the reaction of 2,3-dihydroxypropylamine with 4-chlorophenylbiguanide, or the reaction of 4-chlorophenylbiguanide with 2,3-dihydroxypropyl chloride. The synthesis method can affect the purity and yield of 4-(2,3-Dihydroxypropoxy)phenylbiguanide, which can impact its efficacy and safety in various applications.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used in different scientific research applications, such as wound healing, water treatment, and food preservation. In wound healing, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been shown to have antimicrobial and anti-inflammatory effects, which can promote wound healing and prevent infections. In water treatment, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a disinfectant to control the growth of microorganisms, such as bacteria and algae. In food preservation, 4-(2,3-Dihydroxypropoxy)phenylbiguanide has been used as a preservative to prevent the growth of spoilage and pathogenic microorganisms.
Eigenschaften
CAS-Nummer |
109351-12-4 |
|---|---|
Molekularformel |
C11H17N5O3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1-carbamimidoyl-1-[4-(2,3-dihydroxypropoxy)phenyl]guanidine |
InChI |
InChI=1S/C11H17N5O3/c12-10(13)16(11(14)15)7-1-3-9(4-2-7)19-6-8(18)5-17/h1-4,8,17-18H,5-6H2,(H3,12,13)(H3,14,15) |
InChI-Schlüssel |
ZJLAFPISHSXOSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
Kanonische SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



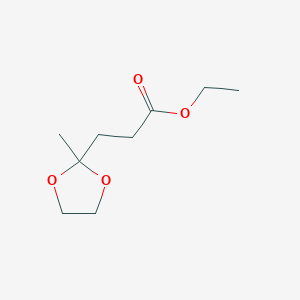
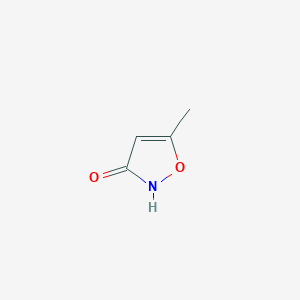
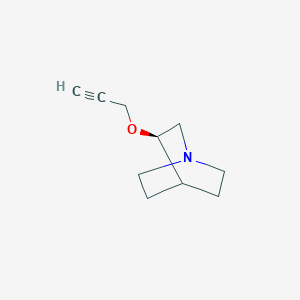
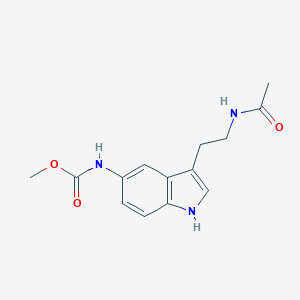
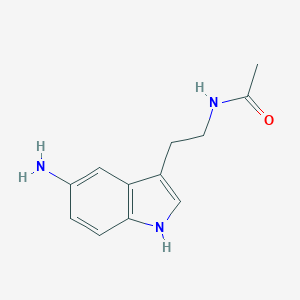
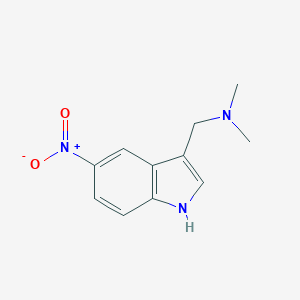
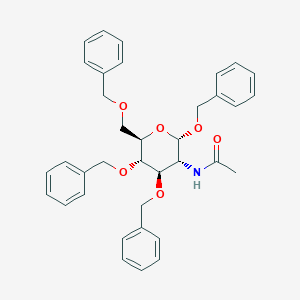
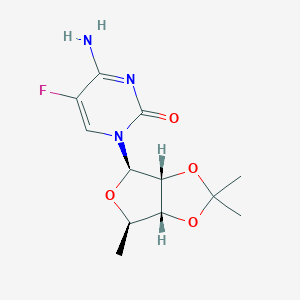
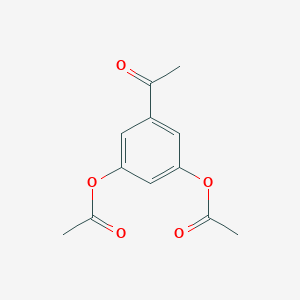
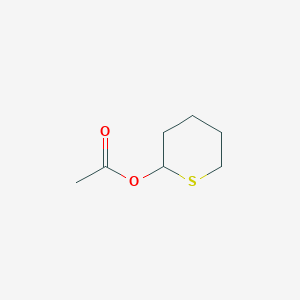
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
